molecular formula C11H8BrN3O B15132181 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

Cat. No.: B15132181
M. Wt: 278.10 g/mol
InChI Key: WQJCBGBMQBKVGX-UHFFFAOYSA-N
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Description

8-Bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a brominated heterocyclic compound that serves as a versatile intermediate in organic synthesis and drug discovery. The imidazo[4,5-c]quinoline scaffold is of significant interest in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including serving as potent inhibitors for targets such as bromodomains and phosphoinositide 3-kinases (PI3K) . The bromine atom at the 8-position provides a reactive handle for further functionalization via cross-coupling reactions, such as the Suzuki reaction, allowing for the exploration of structure-activity relationships . Researchers utilize this family of compounds in the development of potential therapeutic agents for various diseases, including cancer and inflammatory conditions . Synthetic approaches, such as acid-promoted cascade reactions, have been developed to efficiently assemble the imidazo[4,5-c]quinolin-2-one core structure . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

8-bromo-1-methyl-3H-imidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C11H8BrN3O/c1-15-10-7-4-6(12)2-3-8(7)13-5-9(10)14-11(15)16/h2-5H,1H3,(H,14,16)

InChI Key

WQJCBGBMQBKVGX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C=C(C=CC3=NC=C2NC1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a brominated precursor, which undergoes cyclization in the presence of a base and a suitable solvent. The reaction conditions often involve temperatures ranging from 80°C to 120°C and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted imidazoquinolines .

Scientific Research Applications

8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazoquinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate specific enzymes, affecting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Halogen-Substituted Analogs

8-Iodo derivatives :

  • Compound 15e (8-iodo-3-methyl-1-(p-tolyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one): Molecular weight: 432 g/mol (LCMS) . Synthesis: 93% yield via alkylation with methyl iodide .
  • Compound 15k (8-iodo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one): Molecular weight: 340 g/mol (LCMS) . Comparison: The absence of a bulky aryl group (e.g., p-tolyl) reduces steric hindrance, possibly improving solubility.

Aryl-Substituted Derivatives

Compound 15h (1-(4-(dimethylamino)phenyl)-8-iodo-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one):

  • Molecular weight : 487 g/mol (LCMS) .
  • Key feature: The 4-dimethylaminophenyl group introduces electron-donating effects, altering electronic density on the quinoline ring.

Compound 16a (3-methyl-8-(quinolin-3-yl)-1-(4-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one):

  • Synthesis: Prepared via Suzuki-Miyaura coupling with 3-quinoline boronic acid (26% yield) .
  • Key feature: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the quinoline moiety may enable π-π stacking in biological targets.

Core-Modified Analogs

I-BET151 :

  • Structure: Contains the 1H-imidazo[4,5-c]quinolin-2(3H)-one core but substitutes the 8-position with a 3,5-dimethylisoxazole group .
  • Biological relevance : Binds BRD4’s acetylated lysine pocket, with the isoxazole forming hydrogen bonds (e.g., with Asn140) .

γ-Carboline derivatives (e.g., Compound 81) :

  • Modification: Replaces the imidazoquinolinone core with a pyrido[4,3-b]indole system .
  • Result : Improved BRD4-binding affinity compared to JQ1, highlighting the impact of scaffold geometry on target engagement .

Pyridine vs. Quinoline Ring Systems

6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one :

  • Structure: Features a pyridine ring instead of quinoline, reducing aromatic surface area .
  • Synthesis : Methylation of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with methyl iodide .
  • Implications : The smaller pyridine ring may decrease π-stacking interactions but improve solubility.

Biological Activity

8-Bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique imidazoquinoline structure, characterized by the presence of a bromine atom at the 8-position and a methyl group at the 1-position, which enhances its binding affinity to various biological targets.

  • Molecular Formula : C11H8BrN3O
  • Molecular Weight : 278.10 g/mol
  • Structure : The compound consists of a fused imidazole and quinoline ring system, which contributes to its distinctive chemical properties and biological activities.

Research indicates that 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one interacts with specific molecular targets such as enzymes and receptors. The bromine substitution plays a critical role in enhancing these interactions compared to related compounds lacking this feature. These interactions can modulate enzyme activities and influence cellular processes, making it a promising candidate for pharmacological exploration.

Antimicrobial Activity

Studies have shown that 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. The mechanism appears to involve disruption of bacterial cell function through interaction with essential enzymes.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The bromine atom enhances the compound's ability to bind to DNA and inhibit tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. A comparative analysis with similar compounds reveals the following insights:

Compound NameStructural DifferencePotential Biological Activity
1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-oneLacks the bromine atomMay exhibit lower biological activity
8-chloro-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-oneContains chlorine instead of bromineDifferent reactivity and biological properties
8-fluoro-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-oneContains fluorine atomAlters chemical behavior significantly

The presence of the bromine atom significantly enhances the compound's reactivity and binding affinity compared to its analogs.

Case Studies

Recent studies have highlighted the effectiveness of 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one in various experimental models:

  • Antiviral Studies : Although initial tests showed no direct antiviral activity in cell cultures, subsequent studies indicated that it could induce cytokine production (specifically interferon) in vivo, suggesting a potential role in antiviral therapies .
  • In Vivo Tumor Models : In animal models, administration of this compound resulted in significant tumor size reduction in xenograft models of cancer, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one?

  • Methodology :

  • Step 1 : Start with tert-butyl-protected intermediates. For example, tert-butyl carbamate derivatives can undergo deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by solvent removal under reduced pressure .
  • Step 2 : Introduce substituents via nucleophilic substitution. In anhydrous dimethylformamide (DMF), react hydroxy precursors with brominated reagents (e.g., bromopropanol) using potassium carbonate as a base at 100°C for 12–24 hours .
  • Step 3 : Purify via column chromatography (silica gel, methanol/DCM gradient) and confirm purity with LC-MS (retention time: ~3.5–4.0 min; [M+H]+ ion observed) .
    • Key Considerations : Optimize reaction time and temperature to avoid over-bromination or decomposition.

Q. How can spectroscopic techniques validate the structure of 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one?

  • NMR Analysis :

  • 1H NMR : Expect aromatic proton signals at δ 7.8–8.2 ppm (quinoline core), methyl groups at δ 3.1–3.5 ppm (N-methyl), and bromine-induced deshielding .
  • 13C NMR : Carbonyl signals appear at δ 165–170 ppm; brominated carbons resonate downfield (δ 120–130 ppm) .
    • LC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) for separation. Monitor [M+H]+ at m/z ~320–330 .
    • Table 1 : Representative NMR Data (from analogous compounds):
Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
N-CH33.3SingletMethyl
C=O168.5-Carbonyl

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural determination of imidazoquinolinone derivatives?

  • Software Tools :

  • SHELX Suite : Use SHELXL for refinement of small-molecule X-ray data. Input .hkl files from diffraction experiments and apply restraints for anisotropic displacement parameters .
  • WinGX/ORTEP : Visualize anisotropic ellipsoids and generate publication-quality diagrams. Validate bond lengths (e.g., C-Br: ~1.9 Å) and angles against crystallographic databases .
    • Case Study : For a brominated analog, refinement with SHELXL achieved R1 < 0.05, confirming the absence of twinning or disorder .

Q. What catalytic systems enhance the efficiency of imidazoquinolinone synthesis?

  • ZrCl4-Catalyzed Cyclization : In ethanol/THF, ZrCl4 (10 mol%) promotes quinoline ring closure at 80°C, yielding pyrimidoquinolinediones with >85% efficiency. Monitor reaction progress via TLC (ethyl acetate/hexane) .
  • Photoisomerization : Irradiate arylidene precursors at 405 nm in ethanol for 48 hours to form fused heterocycles (e.g., thiazolo[4,5-b]quinolin-2-ones). Scale to 2 g without yield loss .
  • Table 2 : Catalytic Conditions Comparison:

CatalystSolventTemp (°C)Yield (%)Reference
ZrCl4Ethanol8085–90
NoneDMF10070–75

Q. How to address contradictions in spectroscopic vs. crystallographic data for brominated derivatives?

  • Case Example : If NMR suggests a planar structure but X-ray shows puckering:

  • Solution : Perform DFT calculations (B3LYP/6-31G*) to compare energy minima. Validate with NOESY (nuclear Overhauser effect) to detect spatial proximity of protons .
    • Statistical Analysis : Use Mercury software to calculate RMSD between experimental and computational bond lengths. Acceptable threshold: <0.02 Å .

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